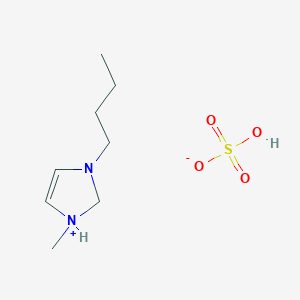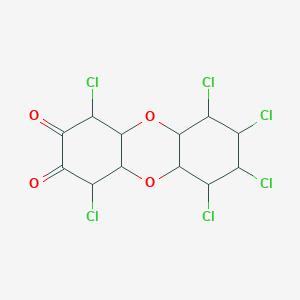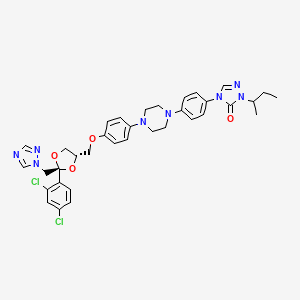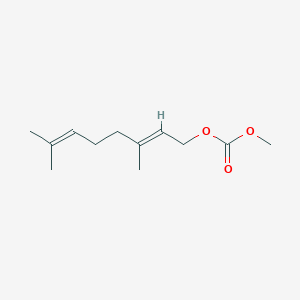
(E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from carbonic acid and (2E)-3,7-dimethyl-2,6-octadienyl alcohol, making it a unique compound with specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, typically involves the esterification of carbonic acid with (2E)-3,7-dimethyl-2,6-octadienyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as:
Carbonic Acid+(2E)-3,7-dimethyl-2,6-octadienyl Alcohol→Carbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts like polystyrene-supported sulfonic acid can be used to enhance the reaction efficiency .
化学反应分析
Types of Reactions
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent alcohol and carbonic acid under acidic or basic conditions.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: Produces (2E)-3,7-dimethyl-2,6-octadienyl alcohol and carbonic acid.
Reduction: Yields (2E)-3,7-dimethyl-2,6-octadienyl alcohol.
Transesterification: Results in a new ester and an alcohol.
科学研究应用
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, has several applications in scientific research:
作用机制
The mechanism of action of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the parent alcohol and acid . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity smell, used in the food industry as a flavoring agent.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is unique due to its specific structure and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl group
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
[(2E)-3,7-dimethylocta-2,6-dienyl] methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-10(2)6-5-7-11(3)8-9-15-12(13)14-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |
InChI 键 |
VOYXSBXHDSOXLX-DHZHZOJOSA-N |
手性 SMILES |
CC(=CCC/C(=C/COC(=O)OC)/C)C |
规范 SMILES |
CC(=CCCC(=CCOC(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
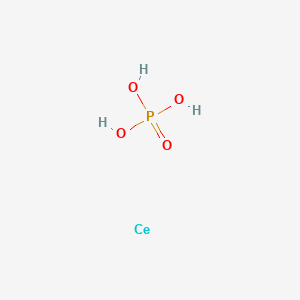
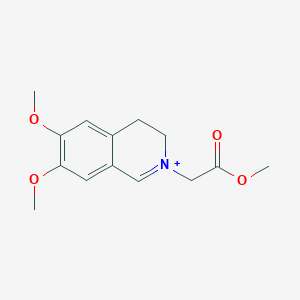
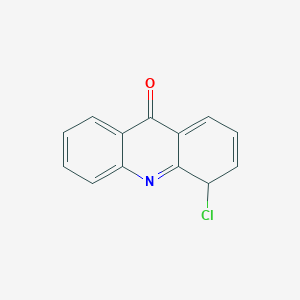
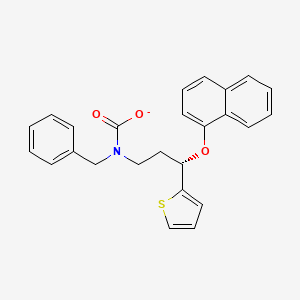
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
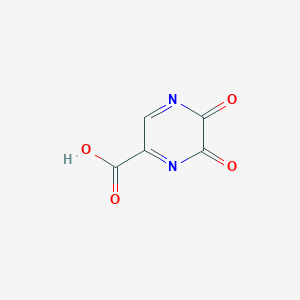
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
